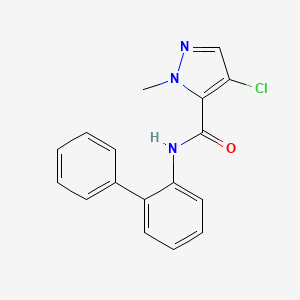

![molecular formula C24H25N3O3 B5500590 3-(3-hydroxypropyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5500590.png)

3-(3-hydroxypropyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Quinazolinones, including derivatives similar to 3-(3-hydroxypropyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone, can be synthesized through several methods. Typical synthesis involves cyclization reactions of anthranilamide derivatives with different aldehydes and ketones. The specific synthesis routes can vary based on the desired substitution patterns and functional groups (Laddha et al., 2006; Osarumwense Peter Osarodion, 2023).

Molecular Structure Analysis

The molecular structure of quinazolinones is crucial for their chemical and biological properties. The core structure typically features a bicyclic system combining a benzene ring and a quinazoline ring. The specific arrangement and substitution on the rings greatly influence the physical and chemical behavior of these compounds. Studies have shown that the substitution on the quinazolinone nucleus can significantly affect the molecule's fluorescence properties and metal-ion-sensing abilities (Anthony, 2012).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, largely dependent on their substitution patterns. They can participate in cyclocondensation, lithiation, and nucleophilic substitution reactions. The reactivity can be altered significantly by different substituents attached to the core quinazolinone structure, which can lead to a wide range of biological activities and chemical properties (R. Cheng et al., 2014).

Physical Properties Analysis

The physical properties of quinazolinones like solubility, melting point, and crystalline structure are influenced by their molecular structure. The introduction of different substituents can lead to changes in these properties, affecting their formulation and application in various fields. The solid-state structure, including polymorphism, can also significantly impact their physical properties and applications (Velpula et al., 2015).

Chemical Properties Analysis

The chemical properties of quinazolinones, including acidity, basicity, and reactivity, are defined by their core structure and substituents. These properties determine their interaction with biological systems and their reactivity in chemical syntheses. The presence of functional groups like methoxy, hydroxy, and amino groups can affect their hydrogen bonding, polarity, and overall chemical reactivity (Adib et al., 2010).

Scientific Research Applications

Anti-Inflammatory and Antimicrobial Activity

- A study by Laddha, Wadodkar, and Meghal (2006) investigated the anti-inflammatory and antimicrobial activities of 4(3H)-quinazolinones, finding compounds with significant anti-inflammatory activity and low gastric ulceration incidence. Some of these compounds also exhibited broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria (Laddha, Wadodkar, & Meghal, 2006).

Catalysis and Chemical Reactions

- Guy and Shapley (2009) described the use of a polymer-protected palladium colloid to catalyze H−D exchange between N-heterocyclic compounds and D2O, demonstrating significant exchange at positions adjacent to the endocyclic nitrogen in various compounds (Guy & Shapley, 2009).

Analgesic Activity

- Research by Osarumwense Peter Osarodion (2023) showed that certain 4(3H)-quinazolinone derivatives have significant analgesic activity in comparison to standard analgesic drugs (Osarumwense Peter Osarodion, 2023).

Polymeric Applications and Biological Activities

- Aly, Aly, and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including 4(3H)-quinazolinones. The modified polymers exhibited higher thermal stability and promising biological activities, potentially useful in medical applications (Aly, Aly, & El-Mohdy, 2015).

Antioxidant Properties

- A study by Mravljak, Slavec, Hrast, and Sova (2021) synthesized 2-substituted quinazolin-4(3H)-ones and evaluated their antioxidant properties. They found that certain derivatives exhibit potent antioxidant activity with promising metal-chelating properties (Mravljak, Slavec, Hrast, & Sova, 2021).

Anticonvulsant Activity

- Kornet (1992) reported the synthesis of 3-alkyl-3,4-dihydro-2(1H)-quinazolinones and their potent anticonvulsant activity (Kornet, 1992).

properties

IUPAC Name |

3-(3-hydroxypropyl)-2-[(E)-2-(5-methoxy-1,2-dimethylindol-3-yl)ethenyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-16-18(20-15-17(30-3)9-11-22(20)26(16)2)10-12-23-25-21-8-5-4-7-19(21)24(29)27(23)13-6-14-28/h4-5,7-12,15,28H,6,13-14H2,1-3H3/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJOGJZEPMRFJP-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C)C=CC(=C2)OC)C=CC3=NC4=CC=CC=C4C(=O)N3CCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1C)C=CC(=C2)OC)/C=C/C3=NC4=CC=CC=C4C(=O)N3CCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Hydroxypropyl)-2-[(1E)-2-(5-methoxy-1,2-dimethyl-1H-indol-3-YL)ethenyl]-3,4-dihydroquinazolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-fluorobenzyl)-3-isopropyl-1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5500510.png)

![5-[4-(2-methyl-3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500518.png)

![2-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-1H-benzimidazole-4-carboxamide](/img/structure/B5500525.png)

![6-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-7-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5500538.png)

![3-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5500540.png)

![7-(3-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5500547.png)

![N~1~-[(1S)-1-(3-methylpyridin-2-yl)ethyl]-N~2~-(2-thienylsulfonyl)glycinamide](/img/structure/B5500550.png)

![N-[3-({[(4-ethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5500567.png)

![3-[(4-fluoro-3-methylphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5500577.png)

![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B5500591.png)

![N~2~-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide](/img/structure/B5500594.png)

![(3S*,4S*)-1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5500605.png)

![3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5500607.png)